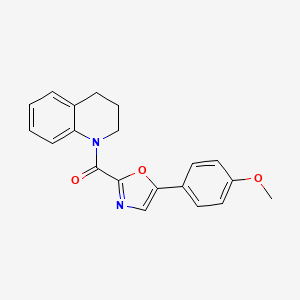![molecular formula C7H9NO4 B2356630 3,8-Dioxa-1-azaspiro[4.5]décane-2,4-dione CAS No. 39974-68-0](/img/structure/B2356630.png)
3,8-Dioxa-1-azaspiro[4.5]décane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione is a research chemical with the molecular formula C7H9NO4 and a molecular weight of 171.15 g/mol. This compound is characterized by its spirocyclic structure, which includes both oxygen and nitrogen atoms within its ring system. It is primarily used in scientific research due to its unique chemical properties.
Applications De Recherche Scientifique
3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The primary targets of 3,8-Dioxa-1-azaspiro[4Related compounds have been found to interact with delta opioid receptors .
Mode of Action
The mode of action of 3,8-Dioxa-1-azaspiro[4It’s suggested that related compounds may bind to the orthosteric site of their target receptors .
Biochemical Pathways
The specific biochemical pathways affected by 3,8-Dioxa-1-azaspiro[4Related compounds have been found to exhibit a slight bias towards g-protein signaling .
Pharmacokinetics
The ADME properties of 3,8-Dioxa-1-azaspiro[4Related compounds have been optimized for optimal pk/pd profile .
Result of Action
The molecular and cellular effects of 3,8-Dioxa-1-azaspiro[4Related compounds have shown anti-allodynic efficacy in a model of inflammatory pain .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3,8-Dioxa-1-azaspiro[4It’s known that certain environmental factors can influence the action of related compounds .
Méthodes De Préparation
The synthesis of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the condensation of a suitable amine with a carbonyl compound, followed by cyclization to form the spirocyclic structure. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione can be compared with other spirocyclic compounds such as:
1,4-Dioxa-8-azaspiro[4.5]decane: This compound has a similar spirocyclic structure but differs in the position of the oxygen and nitrogen atoms.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: This compound includes an additional nitrogen atom in its structure, which can lead to different chemical and biological properties.
The uniqueness of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione lies in its specific arrangement of atoms within the spirocyclic structure, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
IUPAC Name |
3,8-dioxa-1-azaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c9-5-7(8-6(10)12-5)1-3-11-4-2-7/h1-4H2,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFJJABYHBJIMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(=O)OC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate](/img/structure/B2356547.png)
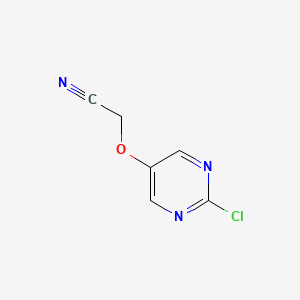
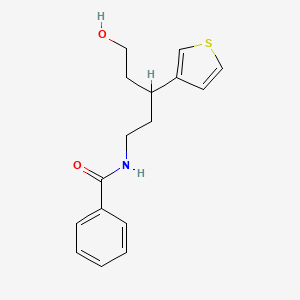
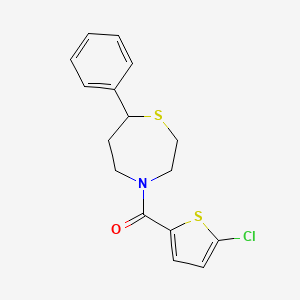
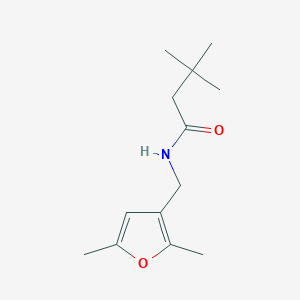
![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2356553.png)
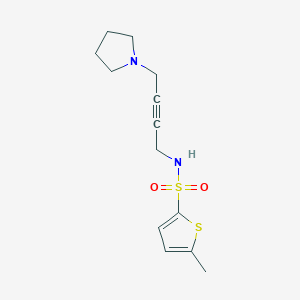

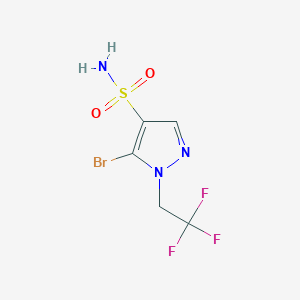
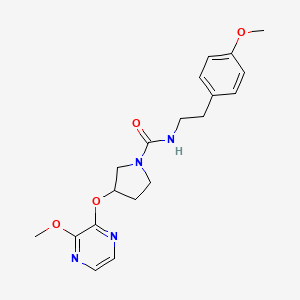
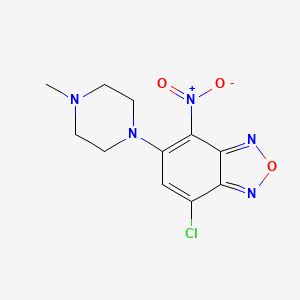
![3-[(3-Nitro-2-pyridinyl)amino]propanoic acid](/img/structure/B2356564.png)
![1-[6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2356567.png)
